4-(Chloromethyl)-2-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a chloromethyl group at the 4-position and a cyclopropoxy group at the 2-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-cyclopropoxypyridine typically involves the chloromethylation of 2-cyclopropoxypyridine. One common method is the reaction of 2-cyclopropoxypyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-(Chloromethyl)-2-cyclopropoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the cyclopropoxy group, resulting in different reactivity and biological activity.
2-Cyclopropoxypyridine:
4-(Bromomethyl)-2-cyclopropoxypyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
4-(Chloromethyl)-2-cyclopropoxypyridine is unique due to the presence of both the chloromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-(chloromethyl)-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6H2 |
InChI Key |
GHPVQXLCCZVUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.